molecular formula C9H7IN2S B1201740 4-Iodo-1-benzothiophene-2-carboximidamide CAS No. 154628-42-9

4-Iodo-1-benzothiophene-2-carboximidamide

Cat. No.: B1201740
CAS No.: 154628-42-9
M. Wt: 302.14 g/mol
InChI Key: YERQOXAYAFWFEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

B-428 is a small molecule drug that acts as an inhibitor of urokinase plasminogen activator. This compound has been studied for its potential therapeutic applications, particularly in the treatment of neoplasms. Urokinase plasminogen activator is an enzyme involved in the degradation of the extracellular matrix, which plays a crucial role in cancer cell invasion and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-428 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of B-428 is scaled up using optimized synthetic routes to ensure cost-effectiveness and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to maintain the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

B-428 undergoes various chemical reactions, including:

    Oxidation: B-428 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on B-428, leading to different analogs with varying pharmacological properties.

    Substitution: Substitution reactions are employed to introduce different substituents on the core structure of B-428, enhancing its activity and selectivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled temperatures.

Major Products Formed

The major products formed from these reactions include various analogs of B-428 with modified functional groups, which are studied for their enhanced pharmacological properties and potential therapeutic applications.

Scientific Research Applications

    Chemistry: B-428 is used as a model compound to study the inhibition of urokinase plasminogen activator and its effects on the extracellular matrix.

    Biology: In biological research, B-428 is used to investigate the role of urokinase plasminogen activator in cell invasion and metastasis.

    Medicine: B-428 has shown promise as a therapeutic agent in the treatment of neoplasms, particularly in inhibiting cancer cell invasion and metastasis.

    Industry: B-428 is used in the development of new drugs targeting urokinase plasminogen activator, contributing to the advancement of cancer therapeutics.

Mechanism of Action

B-428 exerts its effects by inhibiting urokinase plasminogen activator, an enzyme involved in the degradation of the extracellular matrix. By inhibiting this enzyme, B-428 prevents the breakdown of the extracellular matrix, thereby reducing cancer cell invasion and metastasis. The molecular targets of B-428 include the active site of urokinase plasminogen activator, where it binds and inhibits its activity .

Comparison with Similar Compounds

Similar Compounds

    A-123: Another urokinase plasminogen activator inhibitor with similar pharmacological properties.

    C-567: A compound with a different core structure but similar inhibitory effects on urokinase plasminogen activator.

    D-890: A structurally related compound with enhanced selectivity for urokinase plasminogen activator.

Uniqueness of B-428

B-428 is unique in its specific binding affinity and inhibitory effects on urokinase plasminogen activator. Its well-defined mechanism of action and potential therapeutic applications make it a valuable compound in the field of cancer research and drug development.

Properties

CAS No.

154628-42-9

Molecular Formula

C9H7IN2S

Molecular Weight

302.14 g/mol

IUPAC Name

4-iodo-1-benzothiophene-2-carboximidamide

InChI

InChI=1S/C9H7IN2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H3,11,12)

InChI Key

YERQOXAYAFWFEJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(S2)C(=N)N)C(=C1)I

Canonical SMILES

C1=CC2=C(C=C(S2)C(=N)N)C(=C1)I

Synonyms

4-iodine-benzo(b)thiophene-2-carboxamidine
4-iodobenzo(b)thiophene-2-carboxamidine
B 428
B-428
B428

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.